molecular formula C22H28N2O3 B250486 N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide

N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide

Cat. No.: B250486
M. Wt: 368.5 g/mol
InChI Key: GCKYJBDNOSFIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential use in treating various diseases and improving athletic performance. This compound belongs to a class of drugs called PPAR agonists, which activate the peroxisome proliferator-activated receptor (PPAR) in the body.

Mechanism of Action

N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide works by activating the PPAR receptor in the body. This receptor is involved in the regulation of various metabolic processes, including glucose metabolism, lipid metabolism, and energy metabolism. When activated, the PPAR receptor increases the expression of genes involved in these processes, leading to improved metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism. It has also been shown to reduce inflammation and oxidative stress in animal studies. Additionally, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal studies.

Advantages and Limitations for Lab Experiments

N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide has several advantages for lab experiments. It has been extensively studied and has a well-established mechanism of action. It is also relatively easy to administer and has a long half-life, making it suitable for long-term studies. However, this compound has several limitations as well. It is a synthetic compound and may have off-target effects. It is also not approved for human use and may have potential safety concerns.

Future Directions

There are several future directions for research on N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide. One area of research is the potential use of this compound in treating various diseases, including diabetes, obesity, and cardiovascular diseases. Another area of research is the potential use of this compound in improving athletic performance. Additionally, there is a need for further research on the safety and potential side effects of this compound. Overall, this compound has the potential to be a valuable tool for scientific research and may have potential therapeutic applications in the future.

Synthesis Methods

The synthesis of N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide involves several steps. The first step is the synthesis of 2-isopropylphenol, which is then converted to 2-isopropylphenylacetic acid. This acid is then reacted with N,N-diethyl-3-aminobenzamide to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide has been extensively studied for its potential use in treating various diseases, including diabetes, obesity, and cardiovascular diseases. It has also been studied for its potential use in improving athletic performance. This compound has been shown to increase endurance and reduce fatigue in animal studies. It has also been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

N,N-diethyl-3-[[2-(2-propan-2-ylphenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C22H28N2O3/c1-5-24(6-2)22(26)17-10-9-11-18(14-17)23-21(25)15-27-20-13-8-7-12-19(20)16(3)4/h7-14,16H,5-6,15H2,1-4H3,(H,23,25)

InChI Key

GCKYJBDNOSFIOH-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C(C)C

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C(C)C

Origin of Product

United States

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